Product packaging for 1-Hexanol, 1-(trimethylsilyl)-(Cat. No.:CAS No. 66235-28-7)

1-Hexanol, 1-(trimethylsilyl)-

Cat. No.: B14463376
CAS No.: 66235-28-7
M. Wt: 174.36 g/mol
InChI Key: XMSPZMZQELELMJ-UHFFFAOYSA-N
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Description

Overview of Silylated Organic Compounds in Contemporary Chemical Research

Silylated organic compounds are integral to modern chemical research, finding applications in organic synthesis, materials science, and pharmaceuticals. numberanalytics.com The introduction of a silicon atom into an organic framework can dramatically alter the molecule's reactivity, stability, and physical properties. soci.org For instance, the increased bond length of Si-C compared to C-C and the strong Si-O and Si-F bonds are key features that chemists exploit. soci.org

In organic synthesis, silylated compounds are perhaps most recognized for their role as protecting groups for alcohols, phenols, and carboxylic acids. organicchemistrydata.orgwikipedia.org The trimethylsilyl (B98337) (TMS) group, in particular, is widely used to temporarily mask the reactivity of hydroxyl groups, allowing for selective reactions at other sites within a complex molecule. wikipedia.orgfiveable.me This protection strategy is crucial in the multi-step synthesis of natural products and pharmaceuticals. Beyond protection, organosilicon compounds are vital in a variety of carbon-carbon bond-forming reactions, such as the Peterson olefination and Hiyama coupling. wikipedia.orgnumberanalytics.com

The influence of silylated compounds extends to materials science, where they are precursors to silicones, a class of polymers with diverse applications ranging from sealants to medical devices. wikipedia.orgnumberanalytics.com In analytical chemistry, the derivatization of non-volatile compounds with trimethylsilyl groups increases their volatility, making them amenable to analysis by gas chromatography and mass spectrometry. wikipedia.orgchemeurope.com

Historical Development and Evolution of Trimethylsilyl Groups in Synthetic Methodologies

The journey of organosilicon compounds in chemistry began in 1863 when Charles Friedel and James Crafts first prepared tetraethylsilane. wikipedia.org However, it was not until the mid-20th century that their synthetic utility began to be systematically explored. A pivotal moment in the history of trimethylsilyl groups in synthesis was the recognition of their ability to act as effective protecting groups for alcohols. organicchemistrydata.org The development of reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) provided chemists with reliable methods to introduce the TMS group. wikipedia.org

A significant conceptual leap was the idea of the trimethylsilyl group as a "super proton," a term coined by Ian Fleming. cam.ac.uk This concept helped to clarify the chemical behavior of silicon-containing compounds and spurred the development of new synthetic methods. Mechanistic work by researchers like Eaborn, which established the β-effect of a trimethylsilyl group, further solidified the understanding of their reactivity and their utility as electrofugal groups. cam.ac.uk The development of fluoride-mediated deprotection protocols, exploiting the high strength of the Si-F bond, provided a mild and selective method for removing silyl (B83357) protecting groups, further enhancing their practicality in synthesis. wikipedia.orgorganicchemistrydata.org

Academic and Mechanistic Importance of 1-(Trimethylsilyl)alkanols

1-(Trimethylsilyl)alkanols, such as 1-Hexanol (B41254), 1-(trimethylsilyl)-, are of particular academic interest due to the direct attachment of the silicon atom to the carbinol carbon. This structural feature gives rise to unique reactivity and has been the subject of various mechanistic studies. For instance, the pyrolysis of 1,1-bis(trimethylsilyl)-1-alkanols leads to the generation of silylcarbenes through the elimination of trimethylsilanol, demonstrating a unique reaction pathway for these compounds. doi.org

The stability of a positive charge at the β-position to a silicon atom, known as the β-silicon effect, is a well-established principle that governs the reactivity of many organosilicon compounds. soci.org This effect plays a crucial role in the reactions of 1-(trimethylsilyl)alkanols and related structures. Mechanistic studies on the allylic rearrangements of α-silyloxy allylic silanes to silyloxy vinylic silanes have provided insights into the energetic preferences and conformational analysis of these systems. dntb.gov.ua Furthermore, the base-induced rearrangement of 1-(trimethylsilyl)allylic alcohols has been shown to proceed through lithium homoenolates, offering a stereoselective and regioselective route to silyl enol ethers. acs.org These studies highlight the rich and complex chemistry of 1-(trimethylsilyl)alkanols and their value in probing fundamental reaction mechanisms.

Scope and Objectives for a Comprehensive Research Review on 1-Hexanol, 1-(trimethylsilyl)- and Related Structures

This review aims to provide a focused and in-depth analysis of the chemical compound 1-Hexanol, 1-(trimethylsilyl)- . While this specific compound may not be as extensively documented as some other organosilanes, its structure serves as a representative example to explore the broader class of 1-(trimethylsilyl)alkanols. The objective is to synthesize the available information on its properties and reactivity, drawing parallels and distinctions with related silylated alcohols.

The review will systematically cover the fundamental molecular and physical properties of 1-Hexanol, 1-(trimethylsilyl)- and its isomers where the trimethylsilyl group is located at different positions on the hexanol backbone. By examining the synthesis, spectroscopic data, and known reactions of this compound and its analogues, this article will illustrate the practical applications and the underlying chemical principles that make organosilicon alcohols valuable tools in modern organic synthesis. The ultimate goal is to present a clear and comprehensive overview that is both informative for researchers in the field and accessible to those with a general interest in organosilicon chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22OSi B14463376 1-Hexanol, 1-(trimethylsilyl)- CAS No. 66235-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66235-28-7

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

IUPAC Name

1-trimethylsilylhexan-1-ol

InChI

InChI=1S/C9H22OSi/c1-5-6-7-8-9(10)11(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

XMSPZMZQELELMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(O)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for 1 Trimethylsilyl Alkanols

Catalytic Dehydrogenative Silylation of Alcohols

Dehydrogenative silylation represents an atom-economical method for forming silyl (B83357) ethers, with hydrogen gas as the sole byproduct. unl.pt This process involves the reaction of an alcohol with a hydrosilane in the presence of a metal catalyst.

Detailed Research Findings:

Ruthenium-based catalysts have been shown to be effective for the dehydrogenative silylation of alcohols. rsc.orgrsc.org For instance, a ruthenium complex can catalyze the reaction between an alcohol and a silyl formate, which serves as a silylating agent. rsc.orgrsc.org While specific studies on 1-hexanol (B41254) are not detailed, primary alcohols are generally good substrates for this transformation. rsc.org Iron-NHC complexes have also demonstrated catalytic activity for the dehydrogenative silylation of various alcohols with phenylsilane, affording high yields of the corresponding silyl ethers. unl.pt The reaction conditions typically involve heating the alcohol and silane (B1218182) with a catalytic amount of the metal complex in a suitable solvent like acetonitrile. unl.pt

Catalyst TypeSubstrate ExampleSilylating AgentConditionsYieldReference
Ruthenium ComplexPrimary AlcoholsSilyl Formates70 °C, 1h, MeCNHigh rsc.org
Iron-NHC ComplexEthanolPhenylsilane70 °C, 8-16h, MeCNQuantitative unl.pt

Electrochemical Silylation Protocols for Alcohols

Electrochemical methods provide an alternative route for the silylation of alcohols, often under mild conditions. Recent research has focused on the deoxygenative silylation of alcohols, where the hydroxyl group is completely removed and replaced by a silyl group, which is a different transformation than the formation of a silyl ether. chemrxiv.orgnih.govchemrxiv.org However, the formation of silyl ethers as intermediates in these reactions is proposed. chemrxiv.org

Detailed Research Findings:

An electrochemical procedure for the deoxygenative cross-electrophile coupling of alcohols with hydrosilanes has been developed. chemrxiv.orgchemrxiv.org This method converts benzylic and allylic alcohols into organosilane products. chemrxiv.org Mechanistic studies suggest that silyl ethers are likely intermediates in this process. chemrxiv.org The reaction is typically carried out using carbon-based electrodes and a supporting electrolyte like nBu4NPF6 in a mixed solvent system. chemrxiv.org While direct electrochemical formation of 1-(trimethylsilyloxy)hexane from 1-hexanol is not explicitly detailed, the principles suggest that under certain conditions, the intermediate silyl ether could potentially be isolated.

Chemoselective Silylation of Hydroxyl Groups

Chemoselective silylation is crucial when other reactive functional groups are present in the molecule. The goal is to selectively protect the hydroxyl group of the alcohol. nih.govnih.gov

Detailed Research Findings:

The most common method for silylating alcohols is the use of a silyl chloride, such as trimethylsilyl (B98337) chloride, in the presence of a base like imidazole (B134444) or triethylamine. uni-muenchen.de This method is highly effective for protecting primary and secondary alcohols. uni-muenchen.de For a simple substrate like 1-hexanol, this approach is straightforward and efficient. The use of hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of iodine offers a mild and rapid method for the trimethylsilylation of a wide variety of alcohols, including primary alcohols, with reactions often completing in minutes at room temperature. cmu.edu

Reagent SystemSubstrate TypeConditionsOutcomeReference
TBSCl, Imidazole, DMFSecondary Alcohol35 °C, 10h96% Yield uni-muenchen.de
HMDS, Iodine (cat.)Primary & Secondary AlcoholsCH2Cl2, rt, <3 minHigh Yield cmu.edu

Synthesis via Organometallic and Other Reagents

This section focuses on the synthesis of 1-(trimethylsilyl)hexan-1-ol, an α-silyl alcohol, where the trimethylsilyl group is attached to the same carbon as the hydroxyl group.

Nucleophilic Addition Reactions with Trimethylsilyl-Containing Carbon Nucleophiles

A primary route to α-silyl alcohols is the nucleophilic addition of a trimethylsilyl-containing carbanion to an aldehyde. For the synthesis of 1-(trimethylsilyl)hexan-1-ol, this would involve the reaction of a trimethylsilylmethyl organometallic reagent with hexanal (B45976).

Detailed Research Findings:

Trimethylsilyllithium and other silyl anions can be generated and reacted with carbonyl compounds. caltech.edu The reaction of trimethylsilylmethyllithium with an aldehyde, like hexanal, would proceed via nucleophilic addition to the carbonyl carbon, followed by aqueous workup to yield the target α-silyl alcohol. Another important reaction is the addition of trimethylsilyl cyanide to aldehydes, which forms a cyanohydrin trimethylsilyl ether. researchgate.netwikipedia.orgrsc.org This reaction can be catalyzed by various Lewis bases. researchgate.net While this produces a different functional group, it demonstrates the principle of nucleophilic addition of a silicon-containing species to a carbonyl.

In Situ Generation and Subsequent Reaction of Trimethylsilyl Reagents

In some synthetic protocols, the reactive trimethylsilyl reagent is generated in situ and immediately trapped by an electrophile, such as an aldehyde.

Detailed Research Findings:

A method for the in situ generation of O,P-acetal type phosphonium (B103445) salts from aldehydes using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a phosphine (B1218219) has been developed as a temporary protection strategy. jst.go.jp This allows for subsequent reactions on other functional groups in the molecule. jst.go.jp While not a direct synthesis of 1-(trimethylsilyl)hexan-1-ol, it showcases the in situ use of trimethylsilyl reagents with aldehydes. More directly, trimethylsilyl anions can be generated in situ from reagents like hexamethyldisilane (B74624) with a strong base and then reacted with electrophiles. caltech.edu For instance, the reaction of trimethylsilyllithium, generated in situ, with epoxides leads to their deoxygenation. caltech.edu The application of such in situ generated silyl anions to aldehydes like hexanal would be a viable route to 1-(trimethylsilyl)hexan-1-ol.

Mechanistic Investigations and Reactivity Profiles of 1 Trimethylsilyl Alkanols

Intramolecular Rearrangement Processes

Intramolecular rearrangements are fundamental to understanding the reactivity of 1-(trimethylsilyl)alkanols. These processes involve the migration of the silyl (B83357) group and thermal transformations, leading to structurally distinct products.

Base-Induced Rearrangements of 1-(Trimethylsilyl)allylic Alcohols

The base-induced rearrangement of 1-(trimethylsilyl)allylic alcohols represents a significant pathway for the stereo- and regioselective synthesis of silyl enol ethers. acs.org This transformation proceeds through the formation of lithium homoenolates. While the general mechanism is applicable to a range of 1-(trimethylsilyl)alkanols, specific studies on allylic systems reveal key mechanistic features. For instance, the treatment of 1-trimethylsilylpropargyl alcohol with butyllithium induces a rearrangement to yield a lithiated trimethylsiloxyallene, which serves as a versatile intermediate for preparing α,β-unsaturated ketones. capes.gov.br

Similarly, rearrangement reactions of allylic silanols can be mediated by other reagents. Although not base-induced in the traditional sense, mercury-mediated reactions highlight the propensity of these systems to rearrange. The reaction of allylic silanols with Hg(OTf)₂, influenced by the choice of base, solvent, and temperature, can lead to linear ketones or 5-membered cyclic silanediol organomercurial products. nih.gov These transformations underscore the diverse rearrangement pathways available to silyl-substituted alcohols. nih.govmdpi.com

Pyrolysis and Thermal Transformations of 1-(Trimethylsilyl)-1-alkanols

Thermal treatment of 1-(trimethylsilyl)-1-alkanols can induce significant transformations, including decomposition and isomerization. Flash pyrolysis studies, coupled with analytical techniques like vacuum ultraviolet single-photon ionization time-of-flight mass spectrometry, provide insights into the high-temperature chemistry of related alkyl radicals. nih.gov For example, the 1-butyl radical, a related hydrocarbon structure, decomposes to ethene and an ethyl radical. nih.gov The 1-pentyl radical primarily isomerizes to the 2-pentyl radical before undergoing β-scission to produce propene and an ethyl radical at temperatures around 900 K. Above this temperature, direct β-scission to ethene and a 1-propyl radical becomes more prominent. nih.gov

In the context of silylated alcohols, pyrolysis can be coupled with a derivatization agent. Pyrolysis in the presence of a trimethylsilylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a known analytical technique for studying complex structures like lignin. This method, known as pyrolysis-trimethylsilylation, helps in the analysis of cinnamyl alcohol precursors within the lignin polymer by converting hydroxyl groups to their more volatile and stable trimethylsilyl (B98337) ethers in situ. researchgate.net This technique reduces the reactivity of alcohol functionalities during pyrolysis, allowing for better detection of primary pyrolysis products. researchgate.net

Silyloxy Carbanion Reactivity and Configurational Stability in Brook Rearrangements

The Brook rearrangement is a hallmark reaction of α-silyl carbinols, involving the intramolecular anionic migration of a silicon group from carbon to oxygen. organic-chemistry.org This process is driven by the formation of the thermodynamically stable silicon-oxygen bond, which is significantly stronger than the silicon-carbon bond. gelest.com The rearrangement is typically initiated by a catalytic amount of base (e.g., NaH, Et₂NH), which deprotonates the hydroxyl group to form an alkoxide. organic-chemistry.org

The mechanism proceeds through a cyclic pentavalent silicon intermediate or transition state. organic-chemistry.orggelest.com This is followed by the cleavage of the Si-C bond to generate a carbanion, which is subsequently protonated to yield the final silyl ether product. gelest.com The stability of the resulting carbanion is a critical factor influencing the reaction rate; electron-withdrawing groups on the carbon atom facilitate the rearrangement. organic-chemistry.orggelest.com

The equilibrium between the alkoxide and the silyloxy carbanion is influenced by several factors, including the substituents, the counterion, and the solvent. organic-chemistry.org The presence of an electron-withdrawing group shifts the equilibrium toward the carbanion, favoring the forward Brook rearrangement. organic-chemistry.org Conversely, counterions that form strong ion pairs with the oxygen alkoxide, such as lithium, can favor the reverse (retro-Brook) rearrangement. organic-chemistry.org Studies comparing the α-carbanion-stabilizing ability of different substituents have utilized the Brook rearrangement as a tool to assess these effects in solution. If the carbon center bearing the silyl group is chiral, the rearrangement proceeds with inversion of configuration at this center. wikipedia.org

Table 1: Factors Influencing the Brook Rearrangement Equilibrium

FactorEffect on Equilibrium (Alkoxide ⇌ Silyloxy Carbanion)Rationale
Electron-Withdrawing Group (on Carbon) Shifts equilibrium to the rightStabilizes the resulting carbanion, facilitating the forward rearrangement. organic-chemistry.orggelest.com
Electron-Donating Group (on Carbon) Shifts equilibrium to the leftDestabilizes the carbanion, hindering the forward rearrangement. gelest.com
Counterion (e.g., Li⁺) Can favor the retro-Brook rearrangementForms a strong ion pair with the oxygen alkoxide, stabilizing the starting material. organic-chemistry.org
Polar Solvents (e.g., THF) Shifts equilibrium to the rightDestabilizes the alkoxide, promoting the formation of the silyl ether. organic-chemistry.org

Intermolecular Reaction Pathways

Beyond intramolecular rearrangements, 1-(trimethylsilyl)alkanols participate in a variety of intermolecular reactions. These pathways include additions to unsaturated organosilicon systems and cycloaddition reactions, which expand the synthetic utility of this class of compounds.

Addition Reactions of Alcohols to Organosilicon Unsaturated Systems (e.g., Disilenes, Silenes)

Alcohols, including 1-(trimethylsilyl)alkanols, can add across the double bonds of unsaturated organosilicon compounds like silenes (Si=C) and disilenes (Si=Si). The mechanism and stereochemistry of this addition have been investigated, revealing important aspects of silene reactivity. acs.org

Furthermore, direct coupling reactions between alcohols and silyl nucleophiles can be achieved, often facilitated by a Lewis acid catalyst system. For example, a combination of InCl₃ and Me₃SiBr has been shown to enhance the Lewis acidity at the silicon center, promoting a range of direct coupling reactions in non-halogenated solvents. organic-chemistry.orgresearchgate.net This system is effective for the allylation of various alcohols. acs.org The proposed mechanism involves the activation of the alcohol's hydroxyl group by the Lewis acid, promoting the formation of a carbocation intermediate, which then reacts with the silyl nucleophile. organic-chemistry.orgacs.org The low oxophilicity and high halophilicity of the indium catalyst are crucial for regenerating the catalytic species. organic-chemistry.org

Cycloaddition Reactions Involving Trimethylsilyldiazoalkanes

Trimethylsilyldiazoalkanes are important reagents in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrazolines. mdpi.com A Molecular Electron Density Theory (MEDT) study of the [3+2] cycloaddition of trimethylsilyldiazoalkanes with diethyl fumarate indicates that the presence of the silicon atom alters the reactivity of the diazoalkane from a pseudomonoradical to a more zwitterionic character. mdpi.comresearchgate.net

These reactions proceed via a one-step, polar, zw-type mechanism. mdpi.comresearchgate.net The reactions are typically exergonic, making them irreversible. mdpi.comresearchgate.net The bulky trimethylsilyl group plays a crucial role in the stereoselectivity of the reaction, orienting itself to minimize steric interactions in the transition state. mdpi.comresearchgate.net An increase in the nucleophilic character of the trimethylsilyldiazoalkane leads to a more polar reaction, which in turn lowers the activation enthalpy. mdpi.comresearchgate.net This type of cycloaddition is a versatile method for synthesizing functionalized pyrazolines and has been applied in the synthesis of natural products. mdpi.com

Table 2: Calculated Activation and Reaction Gibbs Free Energies for [3+2] Cycloaddition of Trimethylsilyldiazoalkanes with Diethyl Fumarate

Trimethylsilyldiazoalkane ReactantActivation Enthalpy (kcal·mol⁻¹)Reaction Gibbs Free Energy (kcal·mol⁻¹)
1-trimethylsilyl-1-diazoethane (TSDE)8.0 - 19.7 (range)-3.1 to -13.2 (range) mdpi.comresearchgate.net
1-phenyl-1-trimethylsilyldiazomethane (TSDP)8.0 - 19.7 (range)-3.1 to -13.2 (range) mdpi.comresearchgate.net
ethyl-1-trimethylsilyldiazoacetate (TSDA)8.0 - 19.7 (range)-3.1 to -13.2 (range) mdpi.comresearchgate.net
Note: The data represents the range of values calculated for different stereoisomeric pathways in CCl₄. mdpi.comresearchgate.net

Deoxygenative Cross-Electrophile Coupling of Alcohols with Hydrosilanes

The deoxygenative cross-electrophile coupling of alcohols with hydrosilanes represents a significant transformation in organic synthesis, enabling the formation of carbon-silicon bonds from readily available starting materials. This reaction typically proceeds via the activation of the alcohol, followed by coupling with a hydrosilane, often facilitated by a transition metal catalyst, such as nickel.

In the context of 1-(Trimethylsilyl)alkanols, such as 1-Hexanol (B41254), 1-(trimethylsilyl)-, the reaction involves the cleavage of the C-O bond and the formation of a new C-Si bond. A plausible mechanistic pathway, catalyzed by nickel, is initiated by the in situ activation of the alcohol. This can be achieved through various methods, including conversion to a better leaving group, such as a halide. For instance, a one-pot procedure may involve the bromination of the alcohol, followed by a nickel-catalyzed cross-electrophile coupling of the resulting alkyl bromide with a chlorosilane. While this specific example involves a chlorosilane, the general principle of activating the alcohol for subsequent coupling is key.

Recent advancements have also explored electrochemical approaches for the deoxygenative silylation of alcohols. Mechanistic studies of these electrochemical reactions suggest that silyl ethers are likely intermediates in the transformation. This implies that the alcohol, including 1-(trimethylsilyl)-1-hexanol, may first react with the hydrosilane to form a silyl ether, which then undergoes reductive cleavage and subsequent bond formation.

The general catalytic cycle for a nickel-catalyzed deoxygenative cross-coupling often involves the formation of a low-valent nickel species which can then react with the activated alcohol. The resulting organonickel intermediate can then undergo transmetalation with the hydrosilane or a related silicon species, followed by reductive elimination to furnish the desired alkylsilane product and regenerate the nickel catalyst.

It is important to note that while the general principles of deoxygenative cross-electrophile coupling are established, specific mechanistic details for 1-(trimethylsilyl)-1-hexanol are not extensively documented in the literature. However, based on related transformations, a radical pathway may also be operative, particularly with nickel catalysis, which is known to access multiple oxidation states and facilitate single-electron transfer processes.

Influence of the Trimethylsilyl Moiety on Reaction Kinetics and Thermodynamics

The presence of a trimethylsilyl (TMS) group at the alpha-position to the hydroxyl group in 1-(trimethylsilyl)alkanols, such as 1-Hexanol, 1-(trimethylsilyl)-, exerts a significant influence on the kinetics and thermodynamics of their reactions. These effects are primarily attributed to the electronic and steric properties of the TMS moiety.

Electronic and Steric Effects of the Trimethylsilyl Group on Reaction Rates and Pathways

The trimethylsilyl group is generally considered to be sterically demanding. This steric bulk can influence reaction rates in several ways. In reactions where the approach of a reagent to the hydroxyl group or the adjacent carbon is required, the bulky TMS group can create steric hindrance, thereby slowing down the reaction rate. For example, in the formation of silyl ethers, which can be intermediates in deoxygenative coupling, the rate of reaction can be sensitive to the steric environment around the alcohol.

Electronically, the silicon atom is less electronegative than carbon and can exhibit σ-donating properties. This can influence the stability of intermediates formed during a reaction. For instance, if a carbocationic intermediate were to form at the alpha-position, the TMS group could stabilize it through hyperconjugation. Conversely, the silicon atom can also stabilize an adjacent carbanion through d-p orbital overlap. The net electronic effect can therefore be context-dependent, influencing the reaction pathway and the stability of transition states.

Regiochemical and Stereochemical Control Imparted by the Trimethylsilyl Group

The trimethylsilyl group can play a crucial role in directing the regiochemical and stereochemical outcome of reactions involving 1-(trimethylsilyl)alkanols.

Regiochemical Control:

In reactions where there are multiple potential reaction sites, the steric bulk of the TMS group can direct incoming reagents to less hindered positions. For example, in the hydrosilylation of unsaturated 1-(trimethylsilyl)alkanols, the TMS group could influence the regioselectivity of the addition of the hydrosilane across the double or triple bond. While specific studies on the deoxygenative coupling of 1-(trimethylsilyl)-1-hexanol are limited, it is plausible that the TMS group would disfavor any side reactions occurring at the alpha-position due to steric hindrance, thus promoting the desired C-O bond cleavage.

Stereochemical Control:

The stereochemical outcome of reactions at a chiral center bearing a trimethylsilyl group can be significantly influenced by its presence. The bulky nature of the TMS group can lead to high diastereoselectivity by blocking one face of the molecule from attack by a reagent. In reactions proceeding through a defined transition state, the steric interactions involving the TMS group can favor the formation of one stereoisomer over another. For chiral 1-(trimethylsilyl)alkanols, this can be a powerful tool for controlling the stereochemistry of the product. For instance, in reactions involving the formation of a new stereocenter, the TMS group can act as a stereodirecting group, leading to a high degree of stereocontrol.

The table below summarizes the expected influence of the trimethylsilyl group on the reactivity of 1-(trimethylsilyl)alkanols.

FeatureElectronic Effect of TMSSteric Effect of TMSImpact on Reaction RateImpact on RegioselectivityImpact on Stereoselectivity
Influence σ-donation, potential stabilization of adjacent carbocations or carbanions.High steric bulk.Can be rate-enhancing (electronic) or rate-retarding (steric), depending on the mechanism.Can direct reagents to less hindered positions.Can act as a bulky directing group, leading to high diastereoselectivity.

Spectroscopic Characterization of 1 Trimethylsilyl Alkanols and Derivatives

Mass Spectrometric Elucidation

Mass spectrometry provides critical information regarding the molecular weight and fragmentation patterns of a molecule, which are essential for its identification. For trimethylsilyl (B98337) (TMS) derivatives of alcohols, electron ionization mass spectrometry (EIMS) is a commonly employed technique.

The derivatization of alcohols with a trimethylsilyl group enhances their volatility, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis. diabloanalytical.comaip.org Under electron ionization, trimethylsilyl ethers of straight-chain alcohols undergo characteristic fragmentation pathways that provide valuable structural information. epfl.chnih.gov

The mass spectrum of (hexyloxy)trimethylsilane, the TMS derivative of 1-hexanol (B41254), with a molecular weight of 174.36 g/mol , is characterized by several key fragment ions. nist.govnist.gov A common fragmentation in the mass spectra of TMS ethers is the loss of a methyl group ([M-15]⁺), resulting in a prominent ion. uni-saarland.de Another significant fragmentation pathway involves the cleavage of the Si-O bond, leading to the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often a base peak in the spectrum. uni-saarland.de The fragmentation of the alkyl chain also occurs, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. nih.gov

A notable rearrangement can occur in the mass spectra of TMS derivatives of halogenated saturated aliphatic alcohols, where a halogen atom migrates, leading to characteristic ions. nist.gov For simple alkyl TMS ethers like 1-(trimethylsilyl)hexanol, the fragmentation is more straightforward. The molecular ion peak (M⁺) may be weak or absent in the 70 eV EI mass spectra of TMS derivatives. chemicalbook.com Instead, the [M-15]⁺ ion is often the highest mass fragment observed. researchgate.net

Below is a table summarizing the expected key fragment ions in the electron ionization mass spectrum of 1-(trimethylsilyl)hexanol.

m/zProposed Fragment IonFragmentation Pathway
159[M-CH₃]⁺Loss of a methyl radical from the trimethylsilyl group.
117[M-C₄H₉]⁺Cleavage of the butyl group from the hexyl chain.
103[CH₂=O-Si(CH₃)₃]⁺Rearrangement and cleavage.
89[(CH₃)₃SiO]⁺Cleavage of the hexyl group.
75[(CH₃)₂Si=OH]⁺Rearrangement ion.
73[Si(CH₃)₃]⁺Cleavage of the Si-O bond.
59[(CH₃)₂SiH]⁺Fragmentation of the trimethylsilyl group.

This table is generated based on general fragmentation patterns of TMS ethers of primary alcohols. epfl.chnih.govuni-saarland.dechemicalbook.com

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the analysis of silylated alcohols. nist.govpitt.edu The silylation process increases the volatility and thermal stability of alcohols, allowing them to be separated by gas chromatography and subsequently identified by mass spectrometry. diabloanalytical.comaip.org This method is widely used for the quantification of n-alkanols, including hexanol, after derivatization. nist.gov

The use of GC/MS allows for the separation of complex mixtures and the identification of individual components based on their retention times and mass spectra. chemicalbook.com The purity of a 1-(trimethylsilyl)alkanol sample can be readily assessed by the presence of a single major peak in the gas chromatogram. The corresponding mass spectrum of this peak can then be compared to library spectra, such as those in the NIST database, for positive identification. researchgate.netlabrulez.com The derivatization is often carried out using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, providing information about the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of a trimethylsilyl derivative of an alcohol provides distinct signals that confirm the structure of the compound. The most characteristic signal is a sharp singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, which typically appears in the upfield region of the spectrum, around 0.1 ppm. pitt.edursc.org

For 1-(trimethylsilyl)hexanol, the protons on the hexyl chain will give rise to a series of multiplets. The protons on the carbon adjacent to the oxygen (α-protons) are expected to appear as a triplet at approximately 3.6 ppm. The other methylene (B1212753) protons along the chain will resonate further upfield, typically between 1.2 and 1.6 ppm, and the terminal methyl group will appear as a triplet around 0.9 ppm. chemicalbook.comacs.org The integration of these signals provides quantitative information about the number of protons in each environment, further confirming the structure.

Below is a table of predicted ¹H NMR chemical shifts for 1-(trimethylsilyl)hexanol.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Si(CH ₃)₃~0.1Singlet
H ₃C-(CH₂)₄-O-Si~0.9Triplet
H₃C-(CH ₂)₃-CH₂-O-Si~1.3Multiplet
H₃C-(CH₂)₃-CH ₂-O-Si~1.5Multiplet
H₃C-(CH₂)₄-CH ₂-O-Si~3.6Triplet

This table is generated based on typical ¹H NMR chemical shifts for trimethylsilyl ethers of long-chain alcohols. pitt.educhemicalbook.comrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 1-(trimethylsilyl)hexanol, the carbon atoms of the trimethylsilyl group will produce a signal at a very high field, typically around 0 ppm. nih.govresearchgate.net

The carbon atom bonded to the silyloxy group (C1 of the hexyl chain) is expected to resonate at approximately 63 ppm. The other carbon atoms of the hexyl chain will appear at distinct chemical shifts, generally between 14 and 33 ppm, allowing for the complete assignment of the carbon framework. nih.govrsc.org

The following table presents the predicted ¹³C NMR chemical shifts for 1-(trimethylsilyl)hexanol.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Si(C H₃)₃~0
C H₃-(CH₂)₄-O-Si (C6)~14
H₃C-C H₂-(CH₂)₃-O-Si (C5)~23
H₃C-(CH₂)₂-C H₂-CH₂-O-Si (C4)~26
H₃C-CH₂-C H₂-CH₂-O-Si (C3)~32
H₃C-(CH₂)₃-C H₂-O-Si (C2)~33
H₃C-(CH₂)₄-C H₂-O-Si (C1)~63

This table is generated based on typical ¹³C NMR chemical shifts for trimethylsilyl ethers and related alkyl chains. nih.govresearchgate.netrsc.org

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon environment in a molecule. Although ²⁹Si is a low-abundance nucleus (4.7%), this technique provides valuable information about the substitution pattern around the silicon atom. unige.chpascal-man.com For trimethylsilyl ethers, the ²⁹Si chemical shift is sensitive to the nature of the substituent attached to the oxygen atom. uni-muenchen.de

The ²⁹Si NMR chemical shift for (hexyloxy)trimethylsilane is expected to fall within the typical range for tetraalkoxysilanes. For trimethylsilyl ethers of primary alcohols, the ²⁹Si resonance generally appears in the range of +15 to +20 ppm relative to tetramethylsilane (B1202638) (TMS). uni-muenchen.deresearchgate.net This specific chemical shift can confirm the presence of the Si-O-C linkage and provide insight into the electronic environment of the silicon atom.

A predicted ²⁹Si NMR chemical shift for 1-(trimethylsilyl)hexanol is provided in the table below.

Silicon AtomPredicted Chemical Shift (δ, ppm)
(C H₃)₃Si -O-(CH₂)₅CH₃~+18

This value is an estimation based on the typical range for trimethylsilyl ethers of primary alcohols. uni-muenchen.deresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of 1-(trimethylsilyl)hexan-1-ol. This method identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific vibrational modes of the covalent bonds. The resulting IR spectrum provides a unique molecular fingerprint, with characteristic absorption bands corresponding to distinct vibrational motions such as stretching and bending. savemyexams.com For 1-(trimethylsilyl)hexan-1-ol, the key spectral features arise from the hydroxyl group (-OH), the carbon-silicon bond (C-Si), the trimethylsilyl moiety (-Si(CH₃)₃), and the hexyl carbon backbone.

Detailed Research Findings

The analysis of the IR spectrum of 1-(trimethylsilyl)hexan-1-ol involves identifying the vibrational frequencies associated with its constituent parts.

Hydroxyl Group (-OH) Vibrations:

O-H Stretching: Alcohols are characterized by a strong and typically broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration. pressbooks.puborgchemboulder.com The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. In a neat or concentrated sample of 1-(trimethylsilyl)hexan-1-ol, a broad band is expected around 3400-3300 cm⁻¹, similar to that observed for unsubstituted alcohols like cyclohexanol (B46403) and 1-hexanol. pressbooks.pubresearchgate.net In very dilute solutions in a non-polar solvent, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch may appear near 3600 cm⁻¹. pressbooks.pubpressbooks.pub

C-O Stretching: The stretching vibration of the carbon-oxygen single bond (C-O) in alcohols results in a strong absorption band within the 1260-1050 cm⁻¹ range. orgchemboulder.comlibretexts.org The presence of the silicon atom on the same carbon may influence the precise position of this band.

Trimethylsilyl Group Vibrations: The trimethylsilyl group gives rise to several characteristic and diagnostic absorption bands.

Si-CH₃ Symmetric Deformation: A distinct and moderately intense band corresponding to the symmetric deformation or "umbrella" mode of the CH₃ groups attached to the silicon atom typically appears around 1250 cm⁻¹. acs.org

Si-C Stretching and CH₃ Rocking: The vibrations associated with the Si-C bonds are crucial for confirming the presence of the trimethylsilyl group. The Si-CH₃ rocking modes are generally observed in the 850–790 cm⁻¹ region. s-a-s.org The Si-C stretching vibrations also occur in this vicinity, often appearing as strong bands between 850 cm⁻¹ and 780 cm⁻¹. s-a-s.orgresearchgate.net These absorptions are highly characteristic of organosilicon compounds.

Alkyl Chain Vibrations:

C-H Stretching: The molecule contains numerous sp³-hybridized C-H bonds in both the hexyl chain and the trimethylsilyl group. These give rise to strong, sharp absorption bands in the 3000-2850 cm⁻¹ region. libretexts.orglibretexts.org

C-H Bending: The bending vibrations (scissoring and rocking) of the methylene (-CH₂-) and methyl (-CH₃) groups of the alkyl chain occur in the 1470-1350 cm⁻¹ range. libretexts.org

Data Tables

The expected IR absorption frequencies for 1-(trimethylsilyl)alkanols are summarized below.

Table 1: Characteristic IR Absorption Bands for 1-(Trimethylsilyl)alkanols

Frequency Range (cm⁻¹) Intensity Vibrational Mode Functional Group
3600–3200 Strong, Broad O-H Stretch (Hydrogen-bonded) Alcohol (-OH)
3000–2850 Strong C-H Stretch Alkane (CH₂, CH₃)
1470–1350 Medium C-H Bend (Deformation) Alkane (CH₂, CH₃)
~1250 Medium Symmetric CH₃ Deformation Trimethylsilyl (-Si(CH₃)₃)
1260–1050 Strong C-O Stretch Alcohol (-C-OH)

Table 2: List of Compounds Mentioned

Compound Name
1-(Trimethylsilyl)hexan-1-ol
1-Hexanol
Cyclohexanol

Strategic Applications of 1 Trimethylsilyl Alkanols in Complex Organic Synthesis

Versatile Intermediates for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The strategic placement of the silicon atom in 1-(trimethylsilyl)alkanols like 1-(trimethylsilyl)hexanol facilitates their use as precursors for a variety of functionalized molecules through key bond-forming reactions.

Precursors to Functionalized Carbinols (e.g., 2,2,2-Trichloromethylcarbinols)

While the direct conversion of 1-(trimethylsilyl)hexanol to other carbinols is not the most common pathway, its structural motif is central to related transformations. The synthesis of functionalized carbinols often proceeds through the manipulation of related α-silyl carbonyl compounds. An attractive approach involves the synthesis of (α-hydroxyalkyl)silanes, such as 1-(trimethylsilyl)hexanol, followed by the oxidation of the carbinol to an acylsilane. acs.org These acylsilanes are valuable intermediates that can react with various nucleophiles. For instance, reaction with Grignard reagents containing β-hydrogens can lead to the reduction of the acylsilane, migration of the silicon group to form an α-silyl aldehyde, which can then react further. thieme-connect.de

The stability and reactivity of these α-silyl compounds are highly dependent on the steric bulk of the substituents on the silicon atom. For example, α-silyl aldehydes, which are generally unstable, can be isolated in good yields if the silicon atom bears bulky groups like tert-butyl or isopropyl. thieme-connect.de This control over reactivity allows for the stepwise construction of more complex carbinol structures.

Synthesis of Silyl (B83357) Enol Ethers and Their Synthetic Utility

A significant application of 1-(trimethylsilyl)alkanols, particularly allylic variants, is their rearrangement to form silyl enol ethers. acs.orgcapes.gov.br This transformation often proceeds via a Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon to an oxygen anion. wikipedia.orgorganic-chemistry.org This base-catalyzed reaction is driven by the formation of the strong silicon-oxygen bond. wikipedia.orgorganic-chemistry.org For 1-(trimethylsilyl)allylic alcohols, deprotonation of the hydroxyl group initiates a acs.orgCurrent time information in Bangalore, IN.-Brook rearrangement, which can be followed by tandem bond formations, ultimately yielding highly substituted and stereodefined silyl enol ethers. organic-chemistry.orgresearchgate.net

The process can be highly stereo- and regioselective, providing access to specific silyl enol ether isomers that are valuable intermediates in organic synthesis. acs.orgcapes.gov.br For example, a one-pot synthesis starting from 1-arylallylic alcohols can produce 3-functionalized (Z)-silyl enol ethers by forming a dipotassio α,β-dianion intermediate, which is then functionalized. rsc.orgrsc.org Silyl enol ethers are neutral, mild nucleophiles used in a multitude of carbon-carbon bond-forming reactions, including aldol (B89426) additions and Michael reactions, highlighting their synthetic importance. nih.govwikipedia.org

Table 1: Synthesis of Silyl Enol Ethers from 1-(Trimethylsilyl)allylic Alcohols

Starting Material Base/Conditions Product Type Key Transformation Reference(s)
1-(Trimethylsilyl)allylic alcohol Catalytic base (e.g., NaH) Silyl Enol Ether acs.orgCurrent time information in Bangalore, IN.-Brook Rearrangement organic-chemistry.org
1-Arylallylic alcohol (Trimethylsilyl)methylpotassium 3-Functionalized (Z)-Silyl Enol Ether C,O-Difunctionalization of a dianion intermediate rsc.orgrsc.org
α-Hydroxy alkenyl silane (B1218182) Lithium alkoxide Silyl Enol Ether Allyl-Brook Rearrangement researchgate.net

Formation of β-Aminomethyl Alcohols via Trimethylsilyl (B98337) Cyanide Reactions

The synthesis of β-aminomethyl alcohols from 1-(trimethylsilyl)hexanol can be achieved through a multi-step sequence. A key strategy involves the initial oxidation of the α-hydroxyalkylsilane to its corresponding α-silyl aldehyde. acs.orgthieme-connect.degoogle.com This aldehyde can then undergo a Strecker reaction, which is a one-pot, three-component coupling of an aldehyde, an amine, and a cyanide source like trimethylsilyl cyanide (TMSCN). organic-chemistry.orgorganic-chemistry.orgrsc.org

This reaction first forms an imine from the aldehyde and amine, which then undergoes nucleophilic addition by the cyanide from TMSCN to produce an α-aminonitrile. organic-chemistry.orgrsc.orgtaylorandfrancis.com Subsequent reduction of the nitrile group in this intermediate yields the target β-aminomethyl alcohol. This pathway leverages the reactivity of the aldehyde derived from 1-(trimethylsilyl)hexanol to build a new carbon-nitrogen and carbon-carbon bond in a controlled manner. A recent development involves the photoredox-catalyzed reaction of α-silyl ethers with imines to generate β-amino ethers or alcohols, showcasing a modern approach to this class of compounds. organic-chemistry.orgnih.gov

Building Blocks for Polyunsaturated Organosilicon Systems

1-(Trimethylsilyl)hexanol and related α-hydroxyalkylsilanes are precursors for olefination reactions that can be used to construct polyunsaturated systems. A primary method is the Peterson olefination, which involves the reaction of an α-silyl carbanion with an aldehyde or ketone. organic-chemistry.orgwikipedia.orgtcichemicals.com The 1-(trimethylsilyl)hexanol can be converted into a nucleophilic α-silyl carbanion, which then adds to a carbonyl compound to form a β-hydroxysilane intermediate.

This intermediate can be eliminated under either acidic or basic conditions to form an alkene. wikipedia.org A key advantage of the Peterson olefination is that the stereochemical outcome can often be controlled: acid-catalyzed elimination typically proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs via syn-elimination. organic-chemistry.orgtcichemicals.com By starting with an unsaturated aldehyde or ketone, this methodology can be used to extend the carbon chain and introduce additional double bonds, providing a route to polyunsaturated organosilicon compounds. For example, a variant of the Peterson reaction has been used to generate Z-vinyl ethers with high stereoselectivity (Z/E ratio: 99:1). nih.gov

Advanced Applications in Protective Group Chemistry

While the trimethylsilyl (TMS) group is widely known as a protecting group for alcohols (forming silyl ethers), its role in 1-(trimethylsilyl)hexanol is fundamentally different. openochem.org Here, the TMS group is bonded directly to the carbinol carbon (C-Si bond), making it a permanent structural feature rather than a temporary protecting group for the hydroxyl. However, the presence of this α-silyl group profoundly influences the molecule's reactivity and reaction outcomes through distinct steric and electronic effects.

Mechanistic Insights into the Influence of the Trimethylsilyl Group on Reaction Outcomes

The trimethylsilyl group at the α-position of an alcohol exerts significant control over reaction pathways and selectivity.

Electronic Effects: The C-Si bond is polarized towards the carbon, and silicon is known to stabilize a positive charge at the β-position (the β-silicon effect). Conversely, it can also stabilize an adjacent α-carbanion. This electronic nature influences reactions at the carbinol center. For instance, the presence of an α-silyl group can accelerate nucleophilic substitution at the α-position. thieme-connect.de In glycosylation reactions, silyl groups have been shown to have an inductive effect that can direct the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov In the reduction of certain ketones, replacing a phenyl group on an alkyne with a trimethylsilyl group increases electron density at the alkyne, which in turn improves the enantioselectivity of the reduction. acs.org

Steric Effects: The trimethylsilyl group is sterically bulky. This steric hindrance can direct the approach of reagents, leading to high stereoselectivity in reactions. For example, the bulkiness of silyl groups in glycosyl donors can completely block one face of the molecule, leading exclusively to the formation of a single stereoisomer. beilstein-journals.orgnih.gov In the Mitsunobu reaction of α-hydroxy-α-alkenylsilanes, the steric bulk of the silyl group determines the regio- and stereochemical outcome, directing the reaction toward an anti-SN2' product. researchgate.net

Rearrangement Reactions: The α-silyl alcohol moiety is the key structural unit for the Brook rearrangement, where the silyl group migrates from carbon to a deprotonated oxygen. wikipedia.orgorganic-chemistry.org The driving force is the formation of the very stable Si-O bond. organic-chemistry.org The reverse reaction, the retro-Brook rearrangement, is also known. ucla.edu This ability to undergo rearrangement under specific conditions opens up unique synthetic pathways that are not accessible to simple alcohols. For instance, α-silyl ketones, derived from the oxidation of α-silyl alcohols, are prone to thermal rearrangement to form silyl enol ethers. thieme-connect.de These rearrangements highlight how the C-Si bond's presence offers reactivity patterns distinct from standard alcohol chemistry.

Table 2: Influence of the α-Trimethylsilyl Group on Reaction Outcomes

Reaction Type Influence of TMS Group Mechanistic Rationale Reference(s)
Nucleophilic Substitution Acceleration and stereodirection Steric bulk and electronic stabilization of intermediates thieme-connect.deresearchgate.net
Glycosylation Controls stereoselectivity (e.g., α-directing) Inductive and steric effects beilstein-journals.orgnih.gov
Asymmetric Reduction Enhances enantioselectivity Electronic modification of substrate reactivity acs.org
Rearrangements Enables Brook and retro-Brook rearrangements Formation of stable Si-O bond; stabilization of anionic intermediates wikipedia.orgorganic-chemistry.orgucla.edu

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the chemical compound "1-Hexanol, 1-(trimethylsilyl)-" (also known as 1-(trimethylsilyl)hexan-1-ol) to generate the detailed article as outlined in your request.

The provided subtopics are highly specific, requiring detailed research findings on the compound's role in stereodirecting effects in glycosylation, its function as an active intermediate in catalytic cycles, and its specific derivatization for chromatography.

The literature extensively covers:

The general principles of silyl protecting groups in organic synthesis and their influence on the stereochemical outcome of reactions like glycosylations.

The role of various silylated molecules as transient intermediates in a wide range of catalytic processes.

The common practice of derivatizing alcohols with silylating agents (such as converting a standard alcohol to a trimethylsilyl ether) to enhance volatility and stability for gas chromatographic analysis.

However, specific studies detailing the behavior of 1-Hexanol (B41254), 1-(trimethylsilyl)- within these precise contexts could not be located. The compound itself is an α-silyl alcohol, a class of molecules with unique properties, but its direct application and study within the specified areas of glycosylation, organocatalysis, and analytical derivatization are not documented in the searched resources.

Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the strict outline and focuses solely on "1-Hexanol, 1-(trimethylsilyl)-" as requested.

Future Research Directions and Emerging Avenues for 1 Trimethylsilyl Alkanols

Development of Sustainable and Green Synthetic Methodologies

The synthesis of silylated alcohols, such as 1-(trimethylsilyl)-1-hexanol, is undergoing a green transformation, moving away from traditional methods that often require harsh conditions and stoichiometric reagents. wiley.comwiley.commdpi.com Current research focuses on creating more environmentally friendly and efficient catalytic processes.

Key areas of development in green synthetic methodologies include:

Catalyst Innovation : The development of novel catalysts is central to greener silylation processes. This includes the use of heterogeneous catalysts, such as sulfonic acid-functionalized nanoporous silica, which can be easily recovered and reused for multiple reaction cycles with high efficiency. researchgate.net Other approaches involve organocatalysts and metal-based catalysts that operate under mild conditions. wiley.comdntb.gov.ua For instance, a simple 1,1'-bi-2-naphthol-based organocatalyst has demonstrated high enantioselectivity in alcohol silylation at parts-per-million loading levels. dntb.gov.ua

Solvent-Free and Alternative Solvents : To minimize environmental impact, researchers are exploring solvent-free reaction conditions. mdpi.comrsc.org Microwave-assisted synthesis is one such method that can accelerate reactions and often eliminates the need for a solvent. mdpi.com When solvents are necessary, the focus is on greener alternatives to traditional volatile organic compounds.

Atom Economy : New synthetic routes are being designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. wiley.com This includes the use of reagents like hexamethyldisilazane (B44280) (HMDS), which produces ammonia (B1221849) as the only byproduct. pan.pl

A notable green protocol involves the silylation of alcohols using a bonded fluorous phase (BFP) catalyst in a solventless procedure. This method allows for the easy recycling of the catalyst. rsc.org Another simple and catalyst-free method for silylation involves the reaction of alcohols with tert-butyldimethylsilyl chloride in a DMSO-hexane mixture under mild conditions. rsc.org

Catalyst/MethodKey FeaturesSustainability Aspect
Sulfonic acid-functionalized nanoporous silica Heterogeneous catalyst, reusable for at least 20 cycles. researchgate.netRecyclability, reduces waste. researchgate.net
1,1'-bi-2-naphthol-based organocatalyst High enantioselectivity at ppm loading. dntb.gov.uaLow catalyst loading, high efficiency. dntb.gov.ua
Microwave-assisted synthesis Solvent-free, rapid reactions. mdpi.comReduced energy consumption and solvent use. mdpi.com
Bonded Fluorous Phase (BFP) catalysis Solventless procedure, catalyst is easily recycled. rsc.orgEliminates solvent waste, catalyst reusability. rsc.org
DMSO-hexane system Catalyst-free, mild reaction conditions. rsc.orgAvoids potentially toxic catalysts. rsc.org

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Beyond their traditional role as protecting groups, 1-(trimethylsilyl)alkanols are at the forefront of new chemical transformations. wiley.com Researchers are actively investigating their potential in a variety of novel reactions.

One area of intense research is the development of new catalytic systems that can activate and transform silylated alcohols in previously unknown ways. For example, palladium-catalyzed reactions of γ-silylated allyl acetates can lead to a 1,2-shift of a substituent on the silicon atom, producing allylsilanes. researchgate.net The reactivity of these compounds is also being explored in base-induced rearrangements, which can lead to the stereo- and regioselective synthesis of silyl (B83357) enol ethers. acs.org

The intrinsic properties of the trimethylsilyl (B98337) group can influence the outcome of reactions, leading to unique selectivity. For instance, the Thorpe-Ingold effect, which can be promoted by trimethylsilyl substituents, can influence the cyclization of dithiane-derived alcohols. rsc.org Furthermore, the reaction of 1,1-bis(trimethylsilyl)alkan-1-ols with benzophenone (B1666685) offers a novel route to silyl enol ethers of acylsilanes. acs.org

Recent advancements also include the electrochemical deoxygenative silylation of alcohols, a process that converts alcohols into organosilanes under mild conditions. wiley.comchemrxiv.org This method expands the scope of cross-coupling reactions for non-derivatized alcohols. chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of silylated alcohol synthesis and application into flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. durham.ac.uk Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and the ability to scale up reactions rapidly. beilstein-journals.org

Continuous-flow synthesis has been successfully applied to the preparation of 2-(trimethylsilyl)phenyl perfluorosulfonate benzyne (B1209423) precursors, enabling the rapid production of pure compounds without the need for low-temperature lithiation or column chromatography. acs.org This approach is not only efficient but also allows for the use of more user-friendly reagents. acs.org

Automated synthesis platforms, combined with flow chemistry, can accelerate the discovery and optimization of new reactions involving silylated alcohols. These systems can perform numerous experiments in a short period, varying parameters such as temperature, pressure, and reagent concentrations to identify optimal reaction conditions. This high-throughput approach is invaluable for exploring the vast chemical space of silylated alcohol transformations.

The benefits of flow chemistry in this context include:

Improved Safety : Handling of potentially hazardous reagents and intermediates is minimized. durham.ac.uk

Precise Control : Reaction parameters can be tightly controlled, leading to higher yields and purities.

Scalability : Reactions developed on a small scale can be readily scaled up for industrial production. beilstein-journals.org

Telescoped Synthesis : Multiple reaction steps can be performed sequentially in a continuous flow without isolating intermediates, saving time and resources. researchgate.net

Advanced Computational Design of Silylated Alcohol Catalysts and Reagents

Computational chemistry is playing an increasingly vital role in the design and understanding of catalysts and reagents for silylated alcohol chemistry. pku.edu.cn Density Functional Theory (DFT) and other computational methods are used to model reaction mechanisms, predict catalyst performance, and design new, more efficient catalytic systems. researchgate.netresearchgate.net

For example, computational studies have provided valuable insights into the mechanism of rhodium-catalyzed C–H silylation, revealing the nature of the active catalyst and the factors that determine enantioselectivity. pku.edu.cn These theoretical investigations help in the rational design of ligands and catalysts to achieve desired outcomes. pku.edu.cn

Mechanistic analysis through computational modeling has also been applied to Lewis base-catalyzed silylation of alcohols, helping to understand the role of the catalyst and the leaving group effects on selectivity. uni-muenchen.deacs.org Such studies can predict the reactivity of different silylated alcohols and guide the development of new synthetic methods. By understanding the intricate details of reaction pathways, chemists can design catalysts with enhanced activity and selectivity for specific transformations. nsf.gov

Expanding the Application Spectrum in Specialty Chemical and Materials Science

The unique properties of 1-(trimethylsilyl)alkanols make them valuable building blocks for the synthesis of specialty chemicals and advanced materials. cymitquimica.commdpi.com The trimethylsilyl group can impart desirable characteristics such as increased stability, solubility in organic solvents, and specific reactivity patterns. cymitquimica.comvulcanchem.com

In materials science, silylated compounds are used in the development of new polymers and for the modification of surfaces. cymitquimica.com For instance, a silylated α-diimine nickel catalyst has been used in the copolymerization of ethylene (B1197577) with polar monomers. researchgate.net The introduction of the silyl group can make the catalyst less sensitive to polar functionalities. researchgate.net

The application of silylated compounds also extends to the synthesis of bioactive molecules and pharmaceuticals. researchgate.net The incorporation of a silicon atom can modulate the physicochemical properties of a molecule, potentially leading to improved efficacy or metabolic stability. researchgate.net Furthermore, these compounds can serve as precursors for other valuable chemical entities, such as in the synthesis of tetrahedranes where the trimethylsilyl group acts as a stabilizing agent. smolecule.com The versatility of silylated alcohols ensures their continued importance in the creation of novel and functional materials and chemicals.

Q & A

Basic Synthesis and Characterization

Q1. What is the optimal method for synthesizing 1-(trimethylsilyl)-1-hexanol, and how should it be characterized? A1. The compound is synthesized by reacting 1-hexanol with chlorotrimethylsilane (Me3_3SiCl) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Characterization should include:

  • NMR spectroscopy (1^1H, 13^{13}C, 29^{29}Si) to confirm silyl ether formation and purity.
  • GC-MS for volatility and mass fragmentation analysis, similar to methods used for alcohol derivatives in flavor studies .
  • IR spectroscopy to verify the disappearance of the hydroxyl (-OH) stretch (~3200–3600 cm1^{-1}) and presence of Si-O-C bonds (~1000–1100 cm1^{-1}).

Advanced Kinetic and Mechanistic Analysis

Q2. What kinetic challenges arise during the silylation of 1-hexanol, and how can competing side reactions be mitigated? A2. Key challenges include:

  • Hydrolysis sensitivity : The trimethylsilyl (TMS) group is prone to hydrolysis in the presence of moisture, necessitating strict anhydrous conditions .
  • Side reactions : Over-silylation or decomposition can occur if stoichiometry or reaction time is not optimized. Monitoring via thin-layer chromatography (TLC) or in situ FTIR is recommended.
  • Base selection : Pyridine or tertiary amines (e.g., triethylamine) are preferred to neutralize HCl byproducts and prevent acid-catalyzed side reactions .

Physicochemical Property Comparison

Q3. How do the thermophysical properties of 1-(trimethylsilyl)-1-hexanol differ from those of 1-hexanol? A3. The TMS group significantly alters properties:

  • Hydrophobicity : Increased due to the non-polar trimethylsilyl moiety, reducing solubility in polar solvents.
  • Boiling point : Likely lower than 1-hexanol (156°C) due to reduced hydrogen bonding .
  • Density and compressibility : Comparative studies of hexane + 1-hexanol mixtures suggest that silylation reduces polarity, impacting excess molar volumes and isentropic compressibility .

Reactivity in Oxidation Reactions

Q4. How does the TMS group influence the oxidative stability of 1-hexanol? A4. The TMS group acts as a protective moiety, preventing oxidation of the hydroxyl group. For example:

  • In combustion studies, unprotected 1-hexanol forms aldehydes and ketones via radical pathways .
  • To oxidize the protected alcohol, deprotection (e.g., using fluoride ions) is required before reaction. Computational modeling of similar silyl ethers suggests that steric shielding by the TMS group slows radical abstraction rates .

Safety and Handling Protocols

Q5. What safety measures are critical when handling 1-(trimethylsilyl)-1-hexanol? A5. Key precautions include:

  • Flammability : Classified as a flammable liquid (similar to 1-hexanol). Use CO2_2 or dry chemical extinguishers .
  • PPE : Wear nitrile gloves (12–15 mil thickness for direct contact) and sealed goggles .
  • Ventilation : Handle in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .

Resolving Experimental Contradictions

Q6. How can researchers address discrepancies in reaction yields or product distributions involving 1-(trimethylsilyl)-1-hexanol? A6. Contradictions may arise from:

  • Moisture contamination : Use Karl Fischer titration to verify solvent dryness.
  • Catalyst variability : Screen bases (e.g., pyridine vs. triethylamine) to optimize silylation efficiency .
  • Reaction monitoring : Employ real-time analytical techniques (e.g., Raman spectroscopy) to track intermediate formation, as done in oxidation kinetic studies .

Applications in Organic Synthesis

Q7. What role does 1-(trimethylsilyl)-1-hexanol play as a synthetic intermediate? A7. The TMS group serves as:

  • Protecting group : Temporarily shields the hydroxyl group during multi-step syntheses, enabling selective functionalization of other sites .
  • Volatility enhancer : Improves GC-MS detectability of alcohol derivatives in trace analysis, as seen in flavor compound studies .

Comparative Analysis with Analogues

Q8. How do structural modifications (e.g., methyl branching) impact the properties of silylated hexanol derivatives? A8. Substituents alter steric and electronic effects:

  • Branching : Methyl groups (e.g., 4-methyl-1-hexanol) increase steric hindrance, potentially slowing silylation rates .
  • Thermodynamic stability : Compare excess molar volumes of branched vs. linear derivatives using group contribution models (e.g., Nitta-Chao) .

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